N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
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Overview
Description
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of an oxazole ring, a pyrrolidine ring, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 3,5-dimethyl-4-nitroacetanilide under acidic or basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via a [3+2] cycloaddition reaction involving an azomethine ylide and an alkene.
Coupling Reactions: The final step involves coupling the oxazole and pyrrolidine intermediates with the 4-methoxyphenyl group using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in studying biological pathways involving oxazole and pyrrolidine derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole and pyrrolidine rings may interact with active sites of enzymes, altering their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-phenylpyrrolidine-1-carboxamide: Lacks the methoxy group, which may affect its binding properties and reactivity.
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-hydroxyphenyl)pyrrolidine-1-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-16(12(2)23-19-11)18-17(21)20-9-8-14(10-20)13-4-6-15(22-3)7-5-13/h4-7,14H,8-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYDJVQJNYJHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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